molecular formula C19H13F3N2O2 B2794785 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338407-03-7

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2794785
CAS No.: 338407-03-7
M. Wt: 358.32
InChI Key: XRCTWEFGGNPOMD-UHFFFAOYSA-N
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Description

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a benzyl group, a trifluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Incorporation of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzene and an acyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Similar structure but lacks the trifluorophenyl group.

    1-benzyl-2-oxo-N-(2,4-difluorophenyl)-1,2-dihydro-3-pyridinecarboxamide: Similar structure with two fluorine atoms instead of three.

    1-benzyl-2-oxo-N-(2,6-difluorophenyl)-1,2-dihydro-3-pyridinecarboxamide: Similar structure with fluorine atoms at different positions.

Uniqueness

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the trifluorophenyl group, which can impart distinct chemical and biological properties. This trifluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

1-benzyl-2-oxo-N-(2,4,6-trifluorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-13-9-15(21)17(16(22)10-13)23-18(25)14-7-4-8-24(19(14)26)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCTWEFGGNPOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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